4-Bromo-2-fluoropyridine

Overview

Description

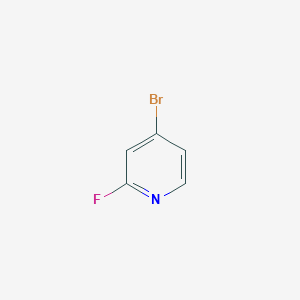

4-Bromo-2-fluoropyridine (CAS: 128071-98-7) is a heteroaromatic compound with the molecular formula C₅H₃BrFN and a molecular weight of 175.99 g/mol. It is characterized by a pyridine ring substituted with bromine at the 4-position and fluorine at the 2-position. This compound serves as a versatile building block in organic synthesis due to its reactive halogen atoms and electron-deficient aromatic system.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Halogenation of Pyridine: One common method involves the halogenation of pyridine derivatives.

Diazotization and Substitution: Another method involves the diazotization of 2-aminopyridine followed by substitution with a bromine source.

Industrial Production Methods:

Industrial production often involves optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

-

Reaction with Amines: 4-Bromo-2-fluoropyridine can undergo nucleophilic substitution reactions with amines. The fluorine atom is preferentially substituted due to its higher reactivity compared to bromine under certain conditions . For example, 5-bromo-2-fluoropyridine reacts with amines to yield monosubstituted halogenated pyridines with high selectivity .

-

One-Pot Reactions: 4-Iodo-2-fluoropyridine and 5-bromo-2-fluoropyridine can react successively in one-pot reactions with benzimidazole and phenylboronic acid or phenylacetylene through nucleophilic substitution, followed by palladium-catalyzed Suzuki or Sonogashira coupling .

Coupling Reactions

-

Optimization of Reaction Conditions: The coupling reaction between 5-bromo-2-fluoropyridine and pyrazole has been studied to optimize reaction conditions, including temperature, solvent, and base .

Use as a Building Block

-

General Reactivity: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

-

Pharmaceutical and Agrochemical Synthesis: this compound is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Other Reactions

-

Reaction with Organometallic Reagents: The halogen atoms in this compound can participate in reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds .

-

Oxidative Addition: Halogenated pyridines can undergo oxidative addition reactions with transition metal complexes, which are useful in catalysis .

Data Tables

Table 1: Optimization of 5-bromo-2-fluoropyridine coupling

| Entry | T (°C) | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | 50 | DMSO | K2CO3 | 39 (0) |

| 2 | 60 | DMSO | K2CO3 | 67 (0) |

| 3 | 70 | DMSO | K2CO3 | 95 (trace) |

| 4 | 90 | DMSO | K2CO3 | 93 (6) |

| 5 | 110 | DMSO | K2CO3 | 53 (45) |

| 6 | 70 | DMF | K2CO3 | 81 (trace) |

a Reaction conditions: 5-bromo-2-fluoropyridine (0.5 mmol), pyrazole (1.0 mmol), base (1.0 mmol) in solvent (2 mL), 24 h. Isolated yield, data in parentheses correspond to isolated yield of 2,6-disubstituted pyridine.

Table 2: Coupling of 2-bromo-6-fluropyridine and amines

| Amine | Product | Yield (%) |

|---|---|---|

| Methylamine | 3j | 87 |

| Piperidine | 3m | 72 |

a Reaction conditions: 2-bromo-6-fluoropyridine (0.5 mmol), amine (1.0 mmol), K2CO3 (1.0 mmol) in DMSO (2 mL), 70 °C, 24 h. Isolated yield, data in parentheses correspond to isolated yield of 2,6-disubstituted pyridine.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoropyridine serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its unique substitution pattern allows for selective reactions that are valuable in creating new compounds with desired properties.

- Nucleophilic Aromatic Substitution (SAr) : The compound has shown effectiveness in nucleophilic substitution reactions, particularly when paired with strong nucleophiles under mild conditions. This property has been exploited to synthesize various derivatives that have potential pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a precursor in drug discovery:

- Kinase Inhibitors : It has been identified as a potential inhibitor of p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses. The compound binds to the ATP-binding site of p38α MAPK, inhibiting its activity and preventing downstream phosphorylation events .

- Anticancer Activity : Certain derivatives of this compound have demonstrated anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspase pathways.

Agrochemicals

The introduction of fluorine atoms into lead structures is a common chemical modification aimed at improving the physical, biological, and environmental properties of agricultural products. This compound is explored for its potential use in developing new agrochemicals that exhibit enhanced efficacy against pests and diseases .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. One study highlighted that synthesized derivatives showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting their potential utility in clinical settings.

Case Study 1: Synthesis and Evaluation of p38α MAPK Inhibitors

Researchers synthesized several compounds based on this compound to evaluate their efficacy as p38α MAPK inhibitors. The results indicated promising activity, leading to further exploration in inflammatory disease treatments.

Case Study 2: Development of Antimicrobial Agents

A series of derivatives were synthesized from this compound to assess their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. One derivative exhibited an MIC comparable to that of established antibiotics, indicating its potential for clinical application .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoropyridine largely depends on its role as an intermediate in various chemical reactions. It acts as a substrate in nucleophilic substitution and coupling reactions, where the bromine or fluorine atoms are replaced or coupled with other functional groups .

Comparison with Similar Compounds

Key Properties:

- Physical Properties : Boiling point is reported as 65°C (TCI America, 2023), though discrepancies exist in older sources (e.g., conflicting CAS entries in ).

- Synthesis : Common methods include fluorination of bromopyridine precursors, Suzuki coupling, and cycloaddition reactions .

- Applications : Widely used in cross-coupling reactions (e.g., electrocatalytic C–H arylation, yielding products in 79% efficiency ), thioetherification (72% yield in photoredox/nickel catalysis ), and Grignard-mediated bis-heteroaryl syntheses (up to 96% yield ). Derivatives exhibit pharmacological activities, including antifungal, analgesic, and anti-proliferative effects .

Comparison with Structurally Similar Compounds

Isomeric Bromofluoropyridines

5-Bromo-2-fluoropyridine

- Molecular Weight : 175.99 g/mol (same as 4-bromo isomer).

- Boiling Point : 162–164°C (significantly higher than the 4-bromo isomer due to positional effects on molecular packing).

- Reactivity: The bromine at the 5-position is less activated for nucleophilic substitution compared to the 4-bromo isomer, as fluorine’s electron-withdrawing effect is less pronounced at this position.

4-Bromo-3-fluoropyridine

- Limited data are available, but the fluorine at the 3-position likely reduces steric hindrance for meta-substitution reactions compared to the 2-fluoro isomer.

Halo-Substituted Pyridines

2-Chloro-4-bromopyridine

- Molecular Weight : 192.44 g/mol.

- Reactivity : Chlorine’s lower electronegativity compared to fluorine results in reduced activation of the bromine for cross-coupling. However, chlorine’s larger size may enhance steric effects in metal-catalyzed reactions.

- Applications : Used in synthesizing agrochemicals, but fewer reports in pharmaceutical contexts compared to this compound .

4-Bromo-2-chloro-5-fluoropyridine

- Molecular Weight : 210.44 g/mol.

Substituted Pyridines with Non-Halogen Groups

4-Bromo-2-cyclopropylpyridine

- Molecular Weight : 198.07 g/mol.

- Reactivity : The cyclopropyl group introduces steric bulk, limiting accessibility for nucleophilic attacks but enabling unique regioselectivity in cross-couplings .

5-Bromo-2-(4-fluorophenyl)pyridine

- Molecular Weight : 252.09 g/mol.

- Applications : The fluorophenyl group enhances lipophilicity, making derivatives candidates for CNS-targeting drugs. However, synthetic routes are less optimized compared to this compound .

Comparative Data Table

Biological Activity

4-Bromo-2-fluoropyridine (C5H3BrFN) is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions.

The molecular weight of this compound is 175.99 g/mol, and it has a high gastrointestinal absorption rate, indicating good bioavailability. The compound is also noted for being permeable across the blood-brain barrier (BBB) and acts as an inhibitor for the cytochrome P450 enzyme CYP1A2, which is crucial for drug metabolism .

Anticancer Potential

Recent studies have highlighted the potential of this compound as a scaffold for developing anticancer agents. For instance, it has been utilized in synthesizing derivatives that exhibit inhibitory activity against c-Met and VEGFR-2, two critical targets in cancer therapy. A study identified several compounds with IC50 values in the low micromolar range, indicating potent activity against these targets .

Table 1: Summary of Inhibitory Potency Against c-Met and VEGFR-2

| Compound | IC50 (c-Met) | IC50 (VEGFR-2) |

|---|---|---|

| 12d | 0.11 μM | 0.19 μM |

| 9h | Not specified | Not specified |

| 12b | Not specified | Not specified |

The mechanism by which this compound exerts its biological effects primarily involves nucleophilic aromatic substitution (S_NAr) reactions. The fluorine atom enhances the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles . This property has been exploited to create various derivatives with improved biological profiles.

Case Study: Late-Stage Functionalization

In a significant case study, researchers demonstrated the late-stage functionalization of complex molecules using this compound as a key intermediate. The study reported high yields for substituted derivatives through mild reaction conditions that tolerated various functional groups. This approach allows for the efficient modification of existing drug candidates to enhance their therapeutic efficacy .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. The compound has been classified with potential skin and eye irritation hazards. Proper handling protocols must be observed to mitigate these risks during laboratory use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-fluoropyridine, and how can researchers validate reaction efficiency?

- Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts and boronic acid derivatives can introduce functional groups at the bromine site . Negishi coupling with organozinc reagents is another approach. To validate efficiency, monitor reaction progress using TLC or GC-MS, and confirm purity via HPLC (>95%) . Cross-check yields against literature benchmarks (e.g., 60–85% for Suzuki reactions under optimized conditions) .

Q. How should this compound be characterized to confirm its molecular structure?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR (expected δ ≈ -110 to -120 ppm for fluorine at C2) and NMR (distinct splitting patterns due to adjacent Br/F substituents).

- X-ray crystallography : Employ programs like SHELXL or ORTEP-3 to resolve crystal structures, ensuring bond lengths (e.g., C-Br ≈ 1.89 Å) and angles align with DFT calculations .

- Mass spectrometry : Confirm molecular ion peaks (m/z ≈ 175.99 for ) .

Q. What are the key physical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Boiling point : 162–164°C at 750 mmHg (note variations due to isomer purity; always verify with differential scanning calorimetry) .

- Density : ~1.71 g/cm³ at 25°C, which impacts solvent selection for liquid-phase reactions .

- Stability : Store at 0–6°C in inert atmospheres to prevent decomposition .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow R-phrase guidelines (e.g., R36/37/38: irritant to eyes, respiratory system, and skin). Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via halogenated solvent protocols. Monitor air quality with FTIR to detect volatile byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling using this compound as a substrate?

- Methodological Answer :

- Ligand selection : Use Pd(PPh) or SPhos for electron-deficient aryl bromides.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require higher temps (80–100°C).

- Base choice : KCO or CsCO improves coupling efficiency in biphasic systems .

- Kinetic analysis : Track reaction progress via in situ IR to identify rate-limiting steps.

Q. How do electronic effects of fluorine and bromine substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- The electron-withdrawing fluorine at C2 directs electrophilic substitution to C5 (meta to F), while bromine at C4 deactivates the ring. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict sites for nucleophilic attack .

- Experimental validation: Compare nitration or lithiation outcomes with computational predictions .

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

- Methodological Answer :

- Source verification : Confirm CAS registry numbers (e.g., discrepancies exist between 116922-60-2 and 128071-98-7; cross-reference supplier data) .

- Reproducibility : Replicate reactions under identical conditions (solvent purity, catalyst lot).

- Data reconciliation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in reported melting points or NMR shifts .

Q. What strategies enhance regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., -SiMe) at C3 to block undesired coupling.

- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics .

- Metallation studies : Use LiTMP to deprotonate C3-H selectively, enabling functionalization at C3 .

Q. What role do computational methods play in predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Transition state modeling : Simulate SNAr mechanisms to assess activation barriers for bromine displacement .

- Solvent modeling : COSMO-RS simulations predict solubility and solvation effects in diverse media .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and monitor decomposition via HPLC.

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; use amber glassware for light-sensitive steps .

- Moisture control : Karl Fischer titration quantifies water content in hygroscopic batches .

Properties

IUPAC Name |

4-bromo-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPTZLXZHPPVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376510 | |

| Record name | 4-Bromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-98-7 | |

| Record name | 4-Bromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.